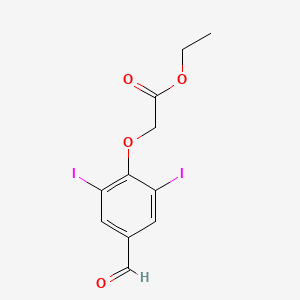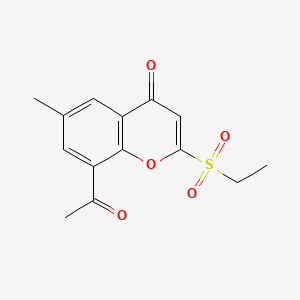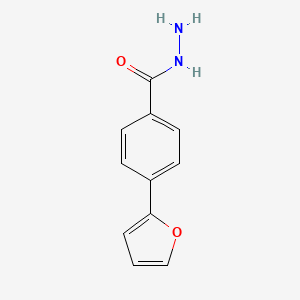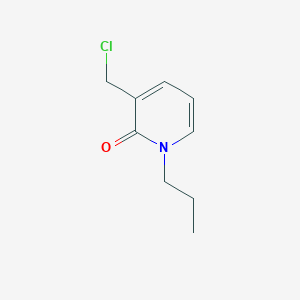
4-(1,3-Dioxolan-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxolan-2-yl)butanoic acid is an organic compound that features a 1,3-dioxolane ring attached to a butanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both a cyclic acetal and a carboxylic acid. The presence of the 1,3-dioxolane ring imparts stability and reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)butanoic acid typically involves the formation of the 1,3-dioxolane ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst to form the 1,3-dioxolane ring. Subsequently, the resulting compound can be subjected to further reactions to introduce the butanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(1,3-Dioxolan-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the dioxolane ring can be substituted with other functional groups.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
科学的研究の応用
4-(1,3-Dioxolan-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions involving cyclic acetals and carboxylic acids.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
作用機序
The mechanism of action of 4-(1,3-Dioxolan-2-yl)butanoic acid involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group for diols, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various chemical and biological processes.
類似化合物との比較
Similar Compounds
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanoic acid: This compound features a similar dioxolane ring but with different substituents, leading to variations in reactivity and stability.
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: This compound has a different ring structure, which affects its chemical properties and applications.
Uniqueness
4-(1,3-Dioxolan-2-yl)butanoic acid is unique due to its combination of a stable dioxolane ring and a reactive carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
4-(1,3-dioxolan-2-yl)butanoic acid |
InChI |
InChI=1S/C7H12O4/c8-6(9)2-1-3-7-10-4-5-11-7/h7H,1-5H2,(H,8,9) |
InChIキー |
HWDQPRIRTNVIAL-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


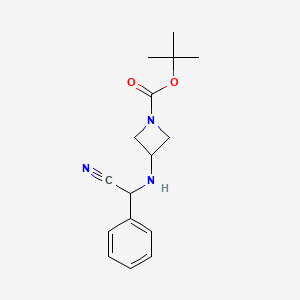
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)
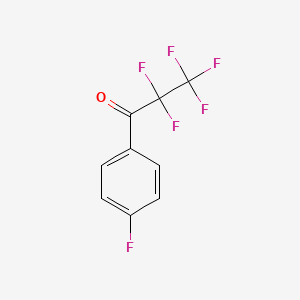
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
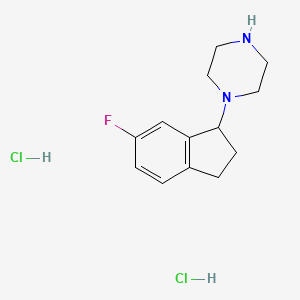
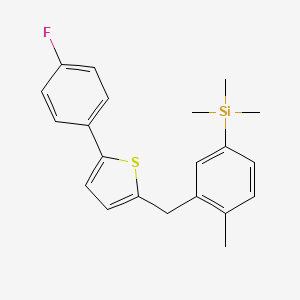
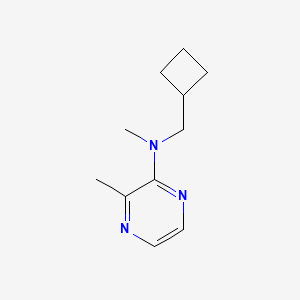
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)
